Enantioselective Kinetic Resolution: Dec‑4‑en‑1‑yn‑3‑ol vs. Silyl‑Protected and Higher Homolog Enynols
The titanium–tartrate‑catalyzed kinetic resolution of secondary allylic alkynols is sensitive to both the steric bulk at the alcohol and the chain length. Studies on (dl)-dodec-1-en-4-yn-3-ol (a C12 homolog) report that the (R)-isomer was obtained with 93% ee under optimized Sharpless‑type conditions, while silyl‑protected variants (e.g., (R)-trimethylsilanyl‑4‑dodecen‑1‑yn‑3‑ol) required additional protection/deprotection steps and showed altered reactivity in subsequent transformations [1]. Dec‑4‑en‑1‑yn‑3‑ol, as a C10 free alcohol, avoids the steric penalty of a TMS group and the lipophilicity increase caused by the additional C2 unit, offering a more direct entry into enantiomerically enriched intermediates for natural product synthesis.
| Evidence Dimension | Enantiomeric excess from kinetic resolution |
|---|---|
| Target Compound Data | Quantitative ee data for dec‑4‑en‑1‑yn‑3‑ol not publicly available; predicted comparable or higher ee vs. C12 analog due to reduced steric demand at the reactive center. |
| Comparator Or Baseline | (dl)-dodec-1-en-4-yn-3-ol (C12 homolog): 93% ee for (R)-isomer using Ti–tartrate catalyst |
| Quantified Difference | Not directly quantified, but absence of TMS group and shorter chain imply fewer synthetic operations and potentially higher ee. |
| Conditions | Kinetic resolution with titanium–tartrate catalyst [1] |
Why This Matters
Fewer steps to reach the required enantiomeric purity directly reduces attrition and purification cost in medicinal chemistry and natural product synthesis campaigns.
- [1] Ito, K.; Fukuda, T.; Katsuki, T. Catalytic Asymmetric Synthesis of (−)-Isoavenaciolide. 38th Symposium on the Chemistry of Natural Products, 1996, 619–624. https://www.fits-eng.co.jp/article/html/10541/037/105410370104.html View Source
